molecular formula C14H21N3O4 B2919343 2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid CAS No. 2228574-71-6

2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid

Cat. No.: B2919343
CAS No.: 2228574-71-6
M. Wt: 295.339
InChI Key: RNMHBSMUYCTPBI-UHFFFAOYSA-N
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Description

2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-5-6-10(17)9-8-11(12(18)19)16(4)15-9/h8,10H,5-7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMHBSMUYCTPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula: C₁₃H₁₈N₂O₄

Molecular Weight: 270.29 g/mol

Structural Features:

  • Pyrazole ring
  • Carboxylic acid functional group
  • Pyrrolidine moiety with an ester group

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the pyrrolidine and carboxylic acid functionalities enhances their activity against various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate efficacy against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Effects

Pyrazoles are well-documented for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses. In vitro studies have indicated that similar pyrazole derivatives can significantly reduce inflammation in models of acute edema .

3. Analgesic Properties

The analgesic activity of pyrazole derivatives is often linked to their ability to modulate pain pathways. Compounds structurally related to this compound have shown comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs) .

4. Anticancer Potential

Emerging research suggests that certain pyrazole derivatives possess anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth and metastasis. For example, compounds with similar scaffolds have been evaluated for their ability to induce apoptosis in cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyrazoles act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway.
  • Receptor Modulation: Some derivatives have been found to interact with various receptors, including estrogen receptors and cholecystokinin receptors, influencing cellular signaling pathways .

Case Studies

  • Anti-inflammatory Study: A study involving a series of pyrazole derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The most active compound showed a reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
  • Antimicrobial Evaluation: In a screening study, several pyrazole derivatives were tested against common bacterial pathogens. One derivative exhibited potent activity against Klebsiella pneumoniae, suggesting potential for further development as an antimicrobial agent .

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